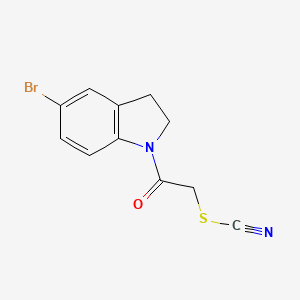

2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl thiocyanate

Beschreibung

This compound features a brominated 2,3-dihydroindole core linked to a thiocyanate group via a 2-oxoethyl bridge.

Eigenschaften

IUPAC Name |

[2-(5-bromo-2,3-dihydroindol-1-yl)-2-oxoethyl] thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2OS/c12-9-1-2-10-8(5-9)3-4-14(10)11(15)6-16-7-13/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMNOEMENWVNIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)Br)C(=O)CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl thiocyanate typically involves the following steps:

Bromination: The indole ring is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Formation of the Oxoethyl Group: The brominated indole is then reacted with an appropriate oxoethylating agent, such as ethyl oxalyl chloride, in the presence of a base like triethylamine.

Thiocyanation: The final step involves the introduction of the thiocyanate group. This can be achieved by reacting the intermediate compound with a thiocyanating agent such as ammonium thiocyanate in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl thiocyanate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The thiocyanate group can be hydrolyzed to form corresponding amides or acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the thiocyanate group.

Major Products Formed

Substitution Products: Various substituted indole derivatives.

Oxidation Products: Oxidized forms of the indole ring.

Reduction Products: Reduced forms of the indole ring.

Hydrolysis Products: Amides or acids derived from the thiocyanate group.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research has highlighted several significant biological activities associated with this compound:

Antimicrobial Activity

Studies have indicated that derivatives of indole, including this compound, exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism is thought to involve disruption of bacterial cell wall synthesis.

Cytotoxic Effects

The compound has demonstrated selective cytotoxicity towards cancer cell lines. In vitro studies have revealed low IC50 values in the micromolar range against several cancer types, including breast (MCF-7) and lung cancer (A549) cells . This suggests potential for development as an anticancer agent.

Enzyme Inhibition

Preliminary findings indicate that this compound may act as an inhibitor of acetylcholinesterase, an enzyme involved in neurotransmitter breakdown. Such inhibition could have implications for neurodegenerative diseases like Alzheimer's .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Modifications to the thiocyanate group significantly enhanced antimicrobial potency against gram-positive bacteria .

Case Study 2: Cytotoxicity on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests a potential for development into anticancer agents. A specific focus was placed on the effect of substituents on the indole ring structure and their influence on cytotoxicity .

Summary Table of Biological Activities

Wirkmechanismus

The mechanism of action of 2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl thiocyanate involves its interaction with specific molecular targets and pathways. The bromine atom and thiocyanate group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Thiocyanate Groups

- 2-(5-Bromo-2-hydroxy-4-methylphenyl)-2-oxoethyl thiocyanate Structure: Replaces the dihydroindole with a brominated hydroxy-methylphenyl group. Synthesis: Reacts ammonium thiocyanate with 3,α-dibromo-2-hydroxy-5-methylacetophenone (66% yield) . Properties: Melting point (148–149°C), IR data confirmed the thiocyanate group .

2-(3-Chlorophenyl)-2-oxoethyl thiocyanate

Indole-Based Derivatives

- Ethyl 2-(5-bromo-2-oxo-2,3-dihydro-1H-indol-3-yliden)-2-cyanoacetate Structure: Ethyl ester and cyano group replace thiocyanate. Properties: Molecular formula C₁₃H₉BrN₂O₃ (321.13 g/mol). The cyano group may enhance electrophilicity compared to -SCN .

- [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] Esters Examples: Derivatives with substituents like 4-(1H-indol-3-yl)butanoate or dichlorophenoxyacetate.

Adamantane-Based Esters

- 2-(Adamantan-1-yl)-2-oxoethyl Benzoates

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | C₁₁H₉BrN₂O₂S | 313.18* | Not reported | Bromoindole, thiocyanate |

| 2-(5-Bromo-2-hydroxy-4-methylphenyl)-2-oxoethyl thiocyanate | C₁₀H₁₀BrNO₂S | 288.16 | 148–149 | Bromophenyl, hydroxy, -SCN |

| 2-(3-Chlorophenyl)-2-oxoethyl thiocyanate | C₉H₆ClNOS | 211.67 | 87–89 | Chlorophenyl, -SCN |

| Ethyl 2-(5-bromo-2-oxoindol-3-yliden)-2-cyanoacetate | C₁₃H₉BrN₂O₃ | 321.13 | Not reported | Bromoindole, cyano, ester |

*Calculated based on similar structures.

Biologische Aktivität

2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl thiocyanate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting case studies that illustrate its efficacy.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 297.17 g/mol. Its structural features include an indole moiety, which is known for its diverse biological activities, and a thiocyanate group that may contribute to its reactivity and biological effects.

Anticancer Properties

Recent studies have indicated that compounds containing indole derivatives exhibit significant anticancer properties. In particular, the presence of bromine in the indole structure has been associated with enhanced cytotoxicity against various cancer cell lines:

- Cytotoxicity Assays : In vitro studies have shown that this compound exhibits promising anticancer activity with IC50 values reported in the low micromolar range against several cancer cell lines (e.g., A549 lung cancer cells) .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 12.0 | Induction of apoptosis |

| K562 | 10.0 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. Preliminary results suggest that it may inhibit the growth of certain bacteria and fungi, although specific data on its antimicrobial efficacy remains limited.

Study 1: Indole Derivatives as Anticancer Agents

A study conducted by researchers at MDPI synthesized a series of indole derivatives, including compounds similar to this compound. The results demonstrated that these compounds significantly inhibited cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle modulation .

Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship of indole-based compounds highlighted that modifications at the bromine position significantly affect biological activity. The introduction of electron-withdrawing groups was found to enhance cytotoxicity .

The proposed mechanism for the anticancer effects of this compound involves:

- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells.

- Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in several cancer cell lines.

- Modulation of Key Proteins : Interaction with proteins involved in cell survival pathways, such as p53 and Bcl-2 family proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.